molecular formula C8H5F2IN2 B11774186 4,6-Difluoro-3-iodo-1-methyl-1H-indazole

4,6-Difluoro-3-iodo-1-methyl-1H-indazole

Cat. No.: B11774186
M. Wt: 294.04 g/mol
InChI Key: AWIYXDBMRDGLIJ-UHFFFAOYSA-N
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Description

4,6-Difluoro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of fluorine and iodine substituents at the 4th and 6th positions, respectively, and a methyl group at the 1st position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-3-iodo-1-methyl-1H-indazole typically involves multi-step processes starting from readily available precursors. One common method involves the iodination of 4,6-difluoro-1-methyl-1H-indazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,6-Difluoro-3-iodo-1-methyl-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-3-iodo-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine and iodine substituents can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby modulating biological activity.

Comparison with Similar Compounds

  • 4,6-Difluoro-1-methyl-1H-indazole
  • 3-Iodo-1-methyl-1H-indazole
  • 4,6-Difluoro-3-methyl-1H-indazole

Comparison: Compared to its analogs, 4,6-Difluoro-3-iodo-1-methyl-1H-indazole exhibits unique properties due to the presence of both fluorine and iodine substituents. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H5F2IN2

Molecular Weight

294.04 g/mol

IUPAC Name

4,6-difluoro-3-iodo-1-methylindazole

InChI

InChI=1S/C8H5F2IN2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12-13/h2-3H,1H3

InChI Key

AWIYXDBMRDGLIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)F)F)C(=N1)I

Origin of Product

United States

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